An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Iodinated Phenylpyridines
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of Iodinated Phenylpyridines
A Case Study Approach in the Absence of Publicly Available Data for 4-(3-Iodophenyl)pyridine
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, a complete, publicly available single-crystal X-ray diffraction study for 4-(3-iodophenyl)pyridine could not be located in established crystallographic databases. To provide a comprehensive and technically detailed guide that fulfills the core requirements of this document, we will employ a case study approach. We will utilize the detailed crystal structure analysis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine , a closely related heterocyclic compound featuring an iodinated aromatic system and a pyridine core. This analogue serves as an excellent proxy to explore the synthesis, experimental methodology, and structural intricacies pertinent to the title compound.
Introduction: The Significance of Iodinated Pyridines in Medicinal Chemistry and Materials Science
Iodinated pyridine derivatives are a class of compounds of significant interest in pharmaceutical research and materials science. The pyridine moiety is a common scaffold in numerous biologically active molecules, while the iodine substituent can modulate a compound's physicochemical properties, including its lipophilicity and metabolic stability. Furthermore, the presence of iodine opens avenues for specific intermolecular interactions, most notably halogen bonding, which can be exploited in crystal engineering to design materials with desired solid-state properties.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for rational drug design and the development of novel functional materials.[3]
This guide will provide a detailed overview of the process of determining and analyzing the crystal structure of an iodinated pyridine derivative, using 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a practical example.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of Iodinated Pyridine Derivatives
The synthesis of iodinated pyridines can be approached through various established organic chemistry methodologies. A common strategy for the synthesis of compounds like our case study subject, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, involves the direct iodination of the parent heterocycle.
Experimental Protocol: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine [4]
-
Reaction Setup: To a solution of 1H-pyrazolo[3,4-b]pyridine (29.4 mmol) in dimethylformamide (DMF, 50 ml), add iodine (73.6 mmol).
-
Base Addition: Subsequently, add potassium hydroxide (KOH, 118.0 mmol) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2 hours.
-
Workup: Upon completion, pour the reaction mixture into brine and extract with ethyl acetate.
-
Purification: Wash the organic extract with brine and aqueous sodium sulfate (Na2SO4), then dry and concentrate under vacuum.
-
Final Product: Purify the residue by recrystallization from a mixture of dichloromethane (CH2Cl2) and hexane to yield the final product as a white solid.
This protocol illustrates a common approach to introducing an iodine atom onto a pyridine-containing ring system. The specific choice of reagents and reaction conditions can be adapted for different isomers and derivatives.
Crystallization: The Art of Growing a Perfect Crystal
Obtaining single crystals suitable for X-ray diffraction is often a critical and challenging step.[5] The goal is to grow a crystal with dimensions of approximately 0.1-0.5 mm in each direction, with a well-defined shape and no visible defects.[5]
Experimental Protocol: Crystallization of 3-Iodo-1H-pyrazolo[3,4-b]pyridine [4]
A successful method for growing single crystals of the case study compound is slow evaporation.
-
Solution Preparation: Dissolve the purified compound in a suitable solvent, in this case, dichloromethane (CH2Cl2).
-
Layering: Carefully layer the solution with a less-polar "anti-solvent," such as hexane.
-
Slow Evaporation: Allow the solvent mixture to slowly evaporate at room temperature. This gradual increase in concentration encourages the ordered arrangement of molecules into a crystal lattice.
The choice of solvents and the rate of evaporation are crucial parameters that often require empirical optimization.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3]
The Principles of X-ray Diffraction
When a beam of monochromatic X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[6] This diffraction occurs only at specific angles where there is constructive interference of the scattered X-rays, as described by Bragg's Law. By rotating the crystal and collecting the diffraction patterns at various orientations, a three-dimensional map of the electron density within the unit cell can be constructed.[6]
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically around 150 K for the case study) to minimize atomic thermal vibrations.[4] The crystal is then irradiated with monochromatic X-rays (e.g., Mo Kα radiation) and rotated, while a detector records the diffraction pattern.[5]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted spots are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, precise atomic coordinates.
Crystal Structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine: A Detailed Analysis
The successful application of the aforementioned techniques yields a wealth of information about the crystal structure.
Crystallographic Data
The following table summarizes the key crystallographic data for our case study compound, 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[4]
| Parameter | Value |
| Chemical Formula | C6H4IN3 |
| Formula Weight | 245.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| β (°) | 101.748 (2) |
| Volume (ų) | 1434.5 (3) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation | Mo Kα |
Molecular Structure and Conformation
The analysis reveals that the 3-Iodo-1H-pyrazolo[3,4-b]pyridine molecule is essentially planar, with a very small dihedral angle of 0.82 (3)° between the pyridine and pyrazole rings.[4] This planarity is a key feature that influences how the molecules pack in the crystal lattice.
Supramolecular Assembly and Intermolecular Interactions
The arrangement of molecules in the crystal is governed by a network of non-covalent interactions. In the case of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, several types of interactions are significant.[4]
-
Hydrogen Bonding: Pairs of molecules are linked into centrosymmetric dimers through N—H···N hydrogen bonds.[4]
-
Halogen Bonding: A C—I···N halogen bond connects these dimers, forming zigzag chains that propagate along the b-axis of the unit cell.[4] The halogen bond is a highly directional, attractive interaction between an electrophilic region on the iodine atom and a nucleophilic nitrogen atom of an adjacent molecule.[1][2]
-
π–π Stacking: The planar aromatic rings of the molecules also engage in π–π stacking interactions, further stabilizing the crystal structure.[4]
The interplay of these different intermolecular forces dictates the overall crystal packing and influences the material's physical properties.
Conclusion and Future Perspectives
This technical guide has detailed the process of determining and analyzing the crystal structure of an iodinated pyridine derivative, using 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a representative example. The synthesis, crystallization, and single-crystal X-ray diffraction methodology have been outlined, and the resulting structural information, including the crucial role of hydrogen and halogen bonding in the crystal packing, has been discussed.
For researchers in drug development, this detailed structural knowledge provides a basis for understanding structure-activity relationships and for designing new molecules with improved efficacy and pharmacokinetic properties. For materials scientists, the insights into the supramolecular assembly guided by halogen bonding can be leveraged to engineer novel crystalline materials with tailored optical, electronic, or mechanical properties. The principles and techniques described herein are broadly applicable to the study of a wide range of organic and metal-organic crystalline materials.
References
-
Brammer, L. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2478-2488. Available at: [Link]
-
Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]
-
Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. Available at: [Link]
-
Zordan, F., Brammer, L., & Sherwood, P. (2005). Halogen bonding in crystal engineering. IUCr Journals. Available at: [Link]
-
Huang, G., et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1678. Available at: [Link]
-
Metrangolo, P., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2187), 20200021. Available at: [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
-
Universität Ulm. (2026). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Universität Ulm. Available at: [Link]
-
Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Pulstec USA. Available at: [Link]
-
Milasinovic, L., & Molcanov, K. (2021). The nature of π-hole interactions between iodide anions and quinoid rings in the crystalline state. IUCrJ, 8(Pt 1), 29-39. Available at: [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. CCDC. Available at: [Link]
-
Al-dujaili, A. H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 896-900. Available at: [Link]
-
Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available at: [Link]
-
PubChem. (n.d.). 4-Iodopyridine. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Intermolecular interactions in crystals: fundamentals of crystal engineering. ResearchGate. Available at: [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Available at: [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Gowda, B. T., et al. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 163-169. Available at: [Link]
-
Cetina, M., & Jukić, M. (2016). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1125, 246-256. Available at: [Link]
Sources
- 1. 4-(4-Iodophenyl)pyridine | C11H8IN | CID 53426295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(4-Iodophenyl)pyridine | 83420-59-1 [sigmaaldrich.com]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
